(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 3,3-dimethylbutanoate
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Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 3,3-dimethylbutanoate: is a complex organic compound featuring multiple functional groups, including trimethoxybenzoyl and piperazinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 3,3-dimethylbutanoate typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with Piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine to form the bis(3,4,5-trimethoxybenzoyl)piperazine intermediate.
Esterification: The final step involves the esterification of the intermediate with 3,3-dimethylbutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of trimethoxybenzoic acid derivatives.
Reduction: Formation of trimethoxybenzyl alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Anticancer Research: Studied for its cytotoxic effects against various cancer cell lines.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 3,3-dimethylbutanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic Acid: Shares the trimethoxybenzoyl moiety but lacks the piperazinyl and ester functionalities.
3,4,5-Trimethoxycinnamamide: Contains the trimethoxybenzoyl group and is studied for its anticancer properties.
Uniqueness
Properties
CAS No. |
129229-99-8 |
---|---|
Molecular Formula |
C31H42N2O10 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C31H42N2O10/c1-31(2,3)16-26(34)43-18-21-17-32(29(35)19-12-22(37-4)27(41-8)23(13-19)38-5)10-11-33(21)30(36)20-14-24(39-6)28(42-9)25(15-20)40-7/h12-15,21H,10-11,16-18H2,1-9H3 |
InChI Key |
ZVGSBMSQLRSOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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